(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid
Brand Name: Vulcanchem
CAS No.: 159610-93-2
VCID: VC0557377
InChI: InChI=1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1
SMILES: COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C19H19NO5
Molecular Weight: 341,36 g/mole

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid

CAS No.: 159610-93-2

Cat. No.: VC0557377

Molecular Formula: C19H19NO5

Molecular Weight: 341,36 g/mole

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid - 159610-93-2

Specification

CAS No. 159610-93-2
Molecular Formula C19H19NO5
Molecular Weight 341,36 g/mole
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxypropanoic acid
Standard InChI InChI=1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1
Standard InChI Key YFWAFELGMGZCHL-KRWDZBQOSA-N
SMILES COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Properties and Characteristics

Physical and Chemical Properties

Based on structural analysis and comparison with its R-enantiomer, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid has a molecular formula of C20H21NO5 and a molecular weight of approximately 341.36 g/mol . The compound typically appears as a white to off-white solid at room temperature, consistent with other crystalline Fmoc-protected amino acids . The presence of the carboxylic acid group contributes to its acidic character, while the Fmoc group introduces significant hydrophobicity to the molecule.

Stability Characteristics

Like other Fmoc-protected compounds, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid demonstrates limited stability in the presence of tertiary amines such as diisopropylethylamine (DIEA) and pyridine. This stability is dependent on several factors including base concentration, solvent environment, and temperature . For optimal preservation, the compound should be stored in sealed containers away from moisture, preferably at temperatures between 2-8°C . Under these controlled conditions, the compound maintains its structural integrity and reactivity characteristics necessary for synthetic applications.

Structural Features

Table 1: Structural Components of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid

Structural ElementDescriptionFunction
Fmoc group9H-fluoren-9-ylmethoxycarbonyl moietyN-terminal protecting group, UV-detectable
α-Amino groupProtected by Fmoc groupSite for peptide bond formation when deprotected
Carboxylic acidTerminal -COOH groupSite for peptide bond formation
Methoxy side chain-CH2OCH3 groupModified serine side chain offering altered properties
StereocenterS-configuration at CαDetermines biological activity and interaction specificity

Synthesis and Production Methods

Fmoc Protection Strategies

Applications and Uses in Research

Modifications of Peptide Properties

Incorporation of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid into peptide sequences introduces a methoxy group in place of the hydroxyl functionality of serine. This modification has several important consequences:

  • Increased hydrophobicity, potentially enhancing cell penetration of resulting peptides

  • Elimination of the hydrogen-bonding capacity of the hydroxyl group, altering secondary structure preferences

  • Prevention of phosphorylation at that position, which can be crucial for studying signaling pathways

  • Enhanced proteolytic stability, as O-methylated residues are generally less susceptible to enzymatic degradation

These characteristics make the compound particularly valuable in the development of peptide therapeutics with improved pharmacokinetic properties and metabolic stability .

Comparative Analysis

Comparison with the R-Enantiomer

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid differs from its R-enantiomer primarily in the spatial configuration at the alpha carbon. While both compounds share identical molecular formulas (C20H21NO5) and molecular weights (341.36 g/mol), their different stereochemistries confer distinct biological and chemical properties . The S-enantiomer corresponds to the naturally occurring L-serine configuration, making it compatible with natural peptide structures. In contrast, the R-enantiomer (corresponding to D-serine) can be used to create peptides with enhanced resistance to proteolytic degradation .

Comparison with Other Fmoc-Protected Amino Acids

Table 2: Comparison of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid with Related Fmoc-Protected Amino Acids

CompoundKey DifferencesSpecific Applications
Fmoc-Ser(tBu)-OHtert-butyl protection instead of methylStandard SPPS, removable protection
Fmoc-Ser-OHUnprotected hydroxyl groupPermits side chain reactivity
Fmoc-Thr(tBu)-OHAdditional methyl group at beta carbonEnhanced hydrophobicity, steric effects
Fmoc-Trp(Boc)-OHIndole-based side chain with Boc protectionProtection of sensitive indole nitrogen
Fmoc-Tyr(tBu)-OHPhenolic side chain with tert-butyl protectionProtection of reactive phenol group

The O-methylated serine derivative offers a permanent modification compared to standard protected serine derivatives like Fmoc-Ser(tBu)-OH, where the tert-butyl group is removed during final peptide cleavage . This fundamental difference allows researchers to incorporate stable methoxy groups into final peptide products, whereas other protected derivatives serve primarily as temporary protection strategies during synthesis .

QuantityPrice (€)Price per Gram (€)
1g56.0056.00
5g157.0031.40
10g221.0022.10
25g412.0016.48
100g1,144.0011.44

The decreasing price per gram with increasing quantity demonstrates the economy of scale in the production and distribution of this specialized amino acid derivative .

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